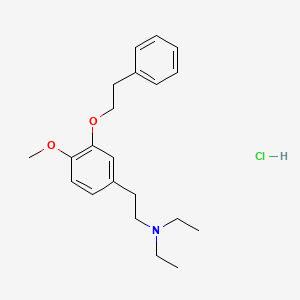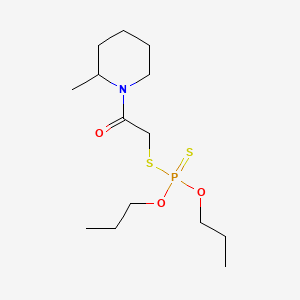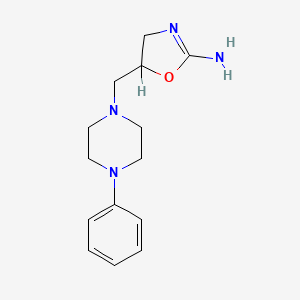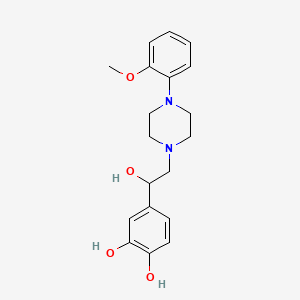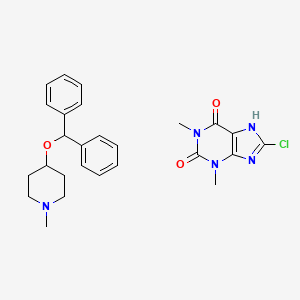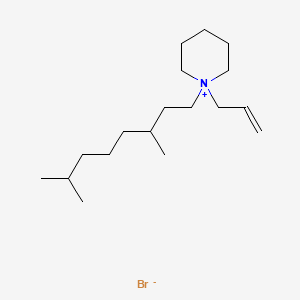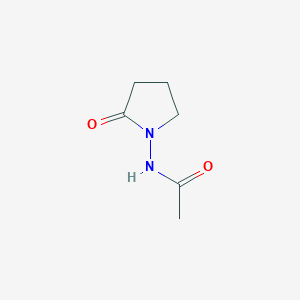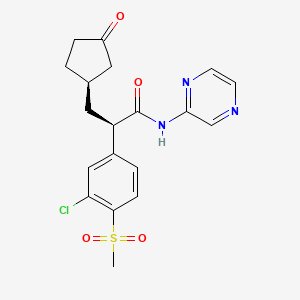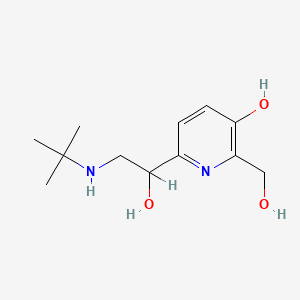
内洛西呱特
概述
描述
Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of Nelociguat include Cardiovascular Diseases .
Synthesis Analysis
Nelociguat has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .
Molecular Structure Analysis
The molecular formula of Nelociguat is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of Nelociguat is FTQHGWIXJSSWOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Nelociguat is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .
Physical And Chemical Properties Analysis
Nelociguat has a molecular weight of 408.39 . It is a solid substance . The storage temperature of Nelociguat is 4°C .
科学研究应用
心血管疾病
内洛西呱特作为可溶性鸟苷酸环化酶(sGC)刺激剂,已被研究用于治疗心血管疾病,具有潜在的治疗价值 。它靶向鸟苷酸环化酶,这是心血管系统中的一种关键酶,有助于调节血压和血管张力。内洛西呱特调节这种酶的能力可能使其有利于治疗慢性心力衰竭和高血压等疾病。
勃起功能障碍
临床试验评估了内洛西呱特治疗勃起功能障碍的疗效,尤其是对标准的 PDE5(磷酸二酯酶 5)抑制剂治疗反应不足的患者 。该药物的作用机制涉及刺激 sGC,可能增强勃起反应,提供潜在的替代治疗策略。
肺动脉高压
内洛西呱特已被研究用于评估其对双心室慢性心力衰竭和肺动脉高压患者的肺循环和全身血流动力学的影响 。其药理学特性表明,它可以通过改善血管功能和降低动脉压,提供一种管理这种复杂疾病的新方法。
肾脏保护
在动物模型中,内洛西呱特在减少尿量和心脏肥大方面显示出希望,并提高了自发性高血压易患卒中大鼠在高盐高脂肪饮食喂养下的存活率 。这表明潜在的肾脏保护作用,这对于预防与高血压相关的肾脏损伤可能具有价值。
血管健康
内洛西呱特在 大鼠主动脉环中诱导血管扩张,表明其在改善血管健康方面的作用 。通过促进血管扩张,内洛西呱特可以帮助治疗以血管收缩和僵硬为特征的疾病,从而改善整体血流并降低血管并发症的风险。
神经保护
虽然研究有限,但内洛西呱特有可能对脑血管系统和 VCI(血管认知障碍)病理中的血管和神经功能发挥保护作用 。其在 sGC 调节中的作用对于开发治疗具有血管成分的神经退行性疾病至关重要。
药代动力学和药物代谢
内洛西呱特的活性代谢物状态及其通过细胞色素 P450(CYP)同工酶 CYP1A1 由利奥西呱特形成使其成为药代动力学和药物代谢研究的有趣课题 。了解其代谢途径可以帮助开发更有效的给药方案和药物递送系统。
转化医学
该药物已成为转化医学方法的一部分,其中临床前物理化学和药代动力学数据与临床数据一起用于预测其在心力衰竭患者中的药代动力学 。这种方法通过告知剂量和给药策略来加速内洛西呱特的临床应用。
作用机制
Target of Action
Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of Nelociguat is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .
Mode of Action
Nelociguat acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by Nelociguat is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .
Result of Action
The primary molecular effect of Nelociguat’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.
Action Environment
The action, efficacy, and stability of Nelociguat can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with Nelociguat, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of Nelociguat .
未来方向
属性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)
